

Application of TS-011 in Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: TS-011

Cat. No.: B1241391

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Introduction

TS-011, also known as TSR-011, is a potent, orally available, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2] Aberrant activation of ALK and TRK kinases are well-established oncogenic drivers in a variety of human cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and others.[2][3] **TS-011** disrupts the downstream signaling pathways mediated by ALK and TRK, thereby inhibiting tumor cell proliferation and survival.[1][4] Preclinical studies have demonstrated the efficacy of **TS-011** in overcoming resistance to first-generation ALK inhibitors, such as crizotinib.[5] Although the clinical development of **TS-011** was discontinued due to the competitive landscape, its potent biochemical and cellular activity makes it a valuable tool for preclinical cancer research.[6]

These application notes provide an overview of the preclinical data for **TS-011**, detailed protocols for key in vitro experiments, and a summary of its mechanism of action through relevant signaling pathways.

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Assay Data for TS-011

Target	Assay Type	IC50 (nM)	Cell Line	Notes
ALK	Kinase Assay	< 3	-	Potent inhibition of ALK enzymatic activity.
TRKA	Kinase Assay	< 3	-	Potent inhibition of TRKA enzymatic activity.
TRKB	Kinase Assay	< 3	-	Potent inhibition of TRKB enzymatic activity.
TRKC	Kinase Assay	< 3	-	Potent inhibition of TRKC enzymatic activity.
ALK (L1196M)	Cellular Assay	-	-	~200-fold more potent than crizotinib against this gatekeeper mutation. [5]
EML4-ALK	Cellular Assay	-	NSCLC cells	Inhibition of oncogenic EML4-ALK dependent tumor growth.
TPM3-TRKA	Cellular Assay	-	-	Inhibition of oncogenic TPM3-TRKA dependent tumor growth.

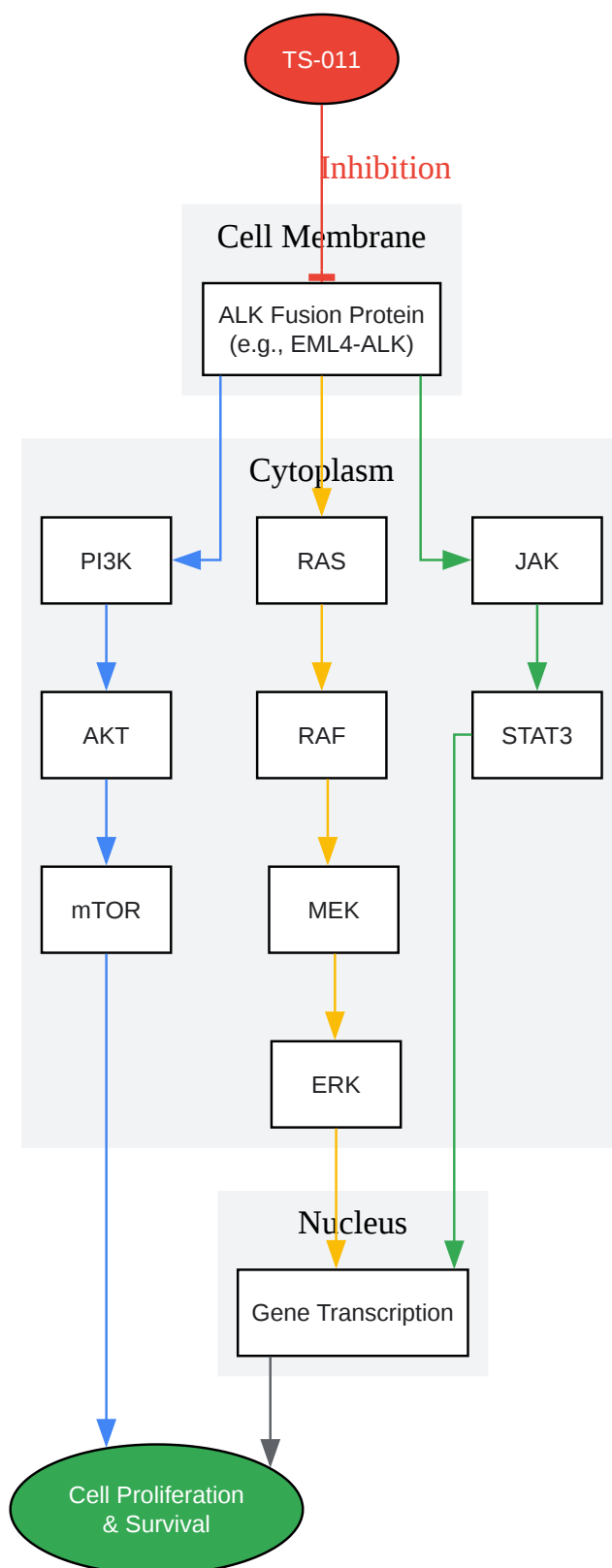
IC50 values are approximate and may vary depending on the specific assay conditions.

Signaling Pathways

TS-011 exerts its anti-cancer effects by inhibiting the catalytic activity of ALK and TRK receptor tyrosine kinases. This blockade disrupts multiple downstream signaling cascades crucial for cancer cell growth, proliferation, and survival.

ALK Signaling Pathway

Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance cell survival. **TS-011** directly binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream effectors.[4]

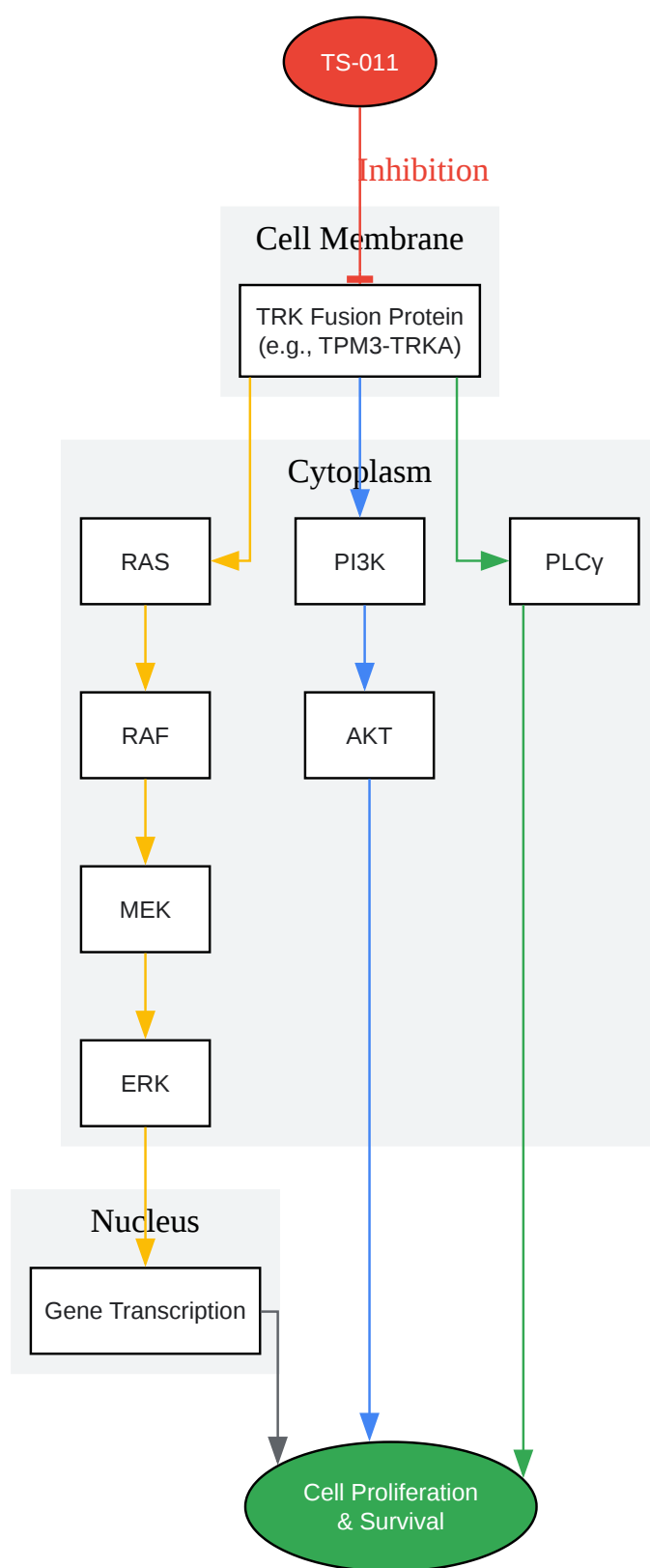


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Caption: ALK signaling pathway and the inhibitory action of **TS-011**.

TRK Signaling Pathway

Similarly, gene fusions involving TRK family members (NTRK1, NTRK2, NTRK3) result in the formation of constitutively active TRK fusion proteins. These oncogenic proteins activate downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for neuronal development and survival, but when dysregulated, drive cancer progression. **TS-011** inhibits the kinase activity of TRKA, TRKB, and TRKC, thereby blocking these pro-survival signals.^[3]



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Caption: TRK signaling pathway and the inhibitory action of **TS-011**.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of ALK/TRK inhibitors like **TS-011**.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of **TS-011** against purified ALK or TRK kinase domains.

Objective: To determine the IC₅₀ of **TS-011** for ALK and TRK kinases.

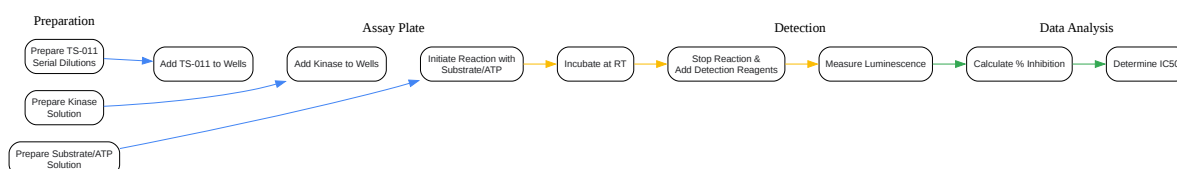
Materials:

- Purified recombinant ALK or TRK kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- **TS-011** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of **TS-011** in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Add 1 μL of the diluted **TS-011** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of a solution containing the purified ALK or TRK kinase in kinase buffer to each well.

- Initiate the kinase reaction by adding 2 μL of a solution containing ATP and the substrate in kinase buffer. The final concentrations of ATP and substrate should be at or near their respective K_m values.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **TS-011** relative to the DMSO control and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for the in vitro kinase assay.

Cellular Phosphorylation Assay

This protocol outlines a method to assess the ability of **TS-011** to inhibit the phosphorylation of ALK or TRK and their downstream targets in a cellular context.

Objective: To determine the effect of **TS-011** on the phosphorylation status of ALK/TRK and downstream signaling proteins (e.g., AKT, ERK).

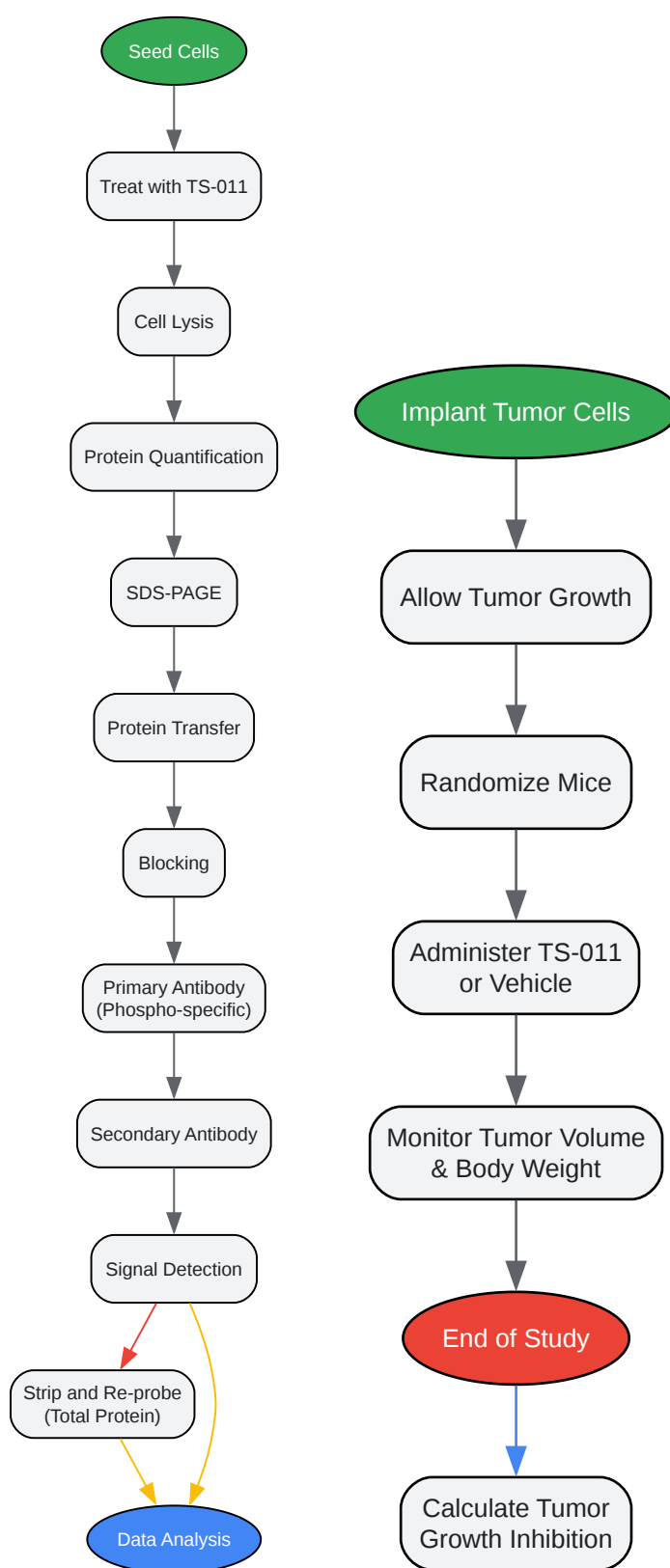
Materials:

- Cancer cell line with known ALK or TRK fusion (e.g., H3122 for EML4-ALK)
- Cell culture medium and supplements
- **TS-011** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against phospho-ALK/TRK, total ALK/TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK
- Secondary antibodies conjugated to HRP or a fluorescent dye
- Western blot reagents and equipment

Procedure:

- Seed the cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **TS-011** or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) system or a fluorescence imager.
- Strip the membrane and re-probe with antibodies against the total protein to ensure equal loading.
- Quantify the band intensities to determine the relative inhibition of phosphorylation.



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